molecular formula C11H7F4NO2 B2373531 3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid CAS No. 1993086-32-0

3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid

Cat. No. B2373531
CAS RN: 1993086-32-0
M. Wt: 261.176
InChI Key: VMPBLMCUUWLLQT-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid is a chemical compound with the molecular formula C11H7F4NO2 . It is a derivative of propanoic acid, which is a carboxylic acid with three carbon atoms .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid can be represented by the InChI string: InChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8) . This indicates that the molecule consists of a propanoic acid backbone with three fluorine atoms attached to the third carbon atom, and an indole group attached to the second carbon atom .

Scientific Research Applications

Environmental Impact and Biodegradability

  • Polyfluoroalkyl chemicals, including structures like 3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid, are widely used in various industrial and commercial applications. Their persistence and potential to degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) in the environment raise concerns due to their toxic profiles. Understanding the biodegradability of these substances, particularly through microbial degradation, is crucial for assessing their environmental fate and impacts (Liu & Avendaño, 2013).
  • The development and environmental releases of fluorinated alternatives to long-chain PFCAs and PFSAs, including their precursors, have been under scrutiny. Despite their usage in various industrial applications, the risk assessment and management of these chemicals are hampered due to limited accessibility to information about their identities and environmental impacts. The necessity for cooperation among all stakeholders for generating missing data and performing meaningful risk assessments is evident (Wang et al., 2013).

Application in Organic Synthesis

  • Trifluoromethanesulfonic acid, which shares structural similarities with 3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid, has been extensively used in organic synthesis. Its applications include electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and synthesis of new organic compounds. The high protonating power and low nucleophilicity of trifluoromethanesulfonic acid enable the generation of cationic species from organic molecules, facilitating various chemical transformations (Kazakova & Vasilyev, 2017).

Advances in Fluoroalkylation Reactions

  • Fluoroalkylation reactions, essential for incorporating fluorine-containing functionalities into pharmaceuticals, agrochemicals, and materials, have made significant progress. The use of water or the presence of water in these reactions represents a shift towards environment-friendly methodologies. The review on fluoroalkylation reactions underscores the importance of catalytic systems and newly developed reagents for successful incorporation of fluorinated or fluoroalkylated groups under mild and environmentally benign conditions (Song et al., 2018).

Fluorine in Protein Design

  • The incorporation of fluorinated analogs of hydrophobic amino acids into proteins has been explored to create proteins with novel chemical and biological properties. Fluorination has been shown to enhance protein stability against chemical and thermal denaturation while retaining structure and biological activity. This avenue of research has significant potential for creating proteins with enhanced stability and novel functionalities (Buer & Marsh, 2012).

properties

IUPAC Name

3,3,3-trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4NO2/c12-7-3-1-2-5-6(4-16-9(5)7)8(10(17)18)11(13,14)15/h1-4,8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPBLMCUUWLLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2C(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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